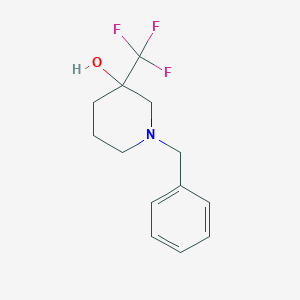

1-Benzyl-3-(trifluoromethyl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-benzyl-3-(trifluoromethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)12(18)7-4-8-17(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,18H,4,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFMNKWMNXKMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via N-Benzyl-4-Piperidone Intermediates

One of the most common laboratory routes involves the initial synthesis of N-benzyl-4-piperidone, which is subsequently functionalized with a trifluoromethyl group at the 3-position.

Preparation of N-Benzyl-4-Piperidone:

Starting from 3-hydroxy piperidine, benzylation is achieved through nucleophilic substitution with benzyl chloride under basic conditions, typically using potassium carbonate or sodium hydride in an aprotic solvent such as dimethylformamide (DMF).- Reaction conditions: Room temperature to 50°C, inert atmosphere, 12-24 hours.

- Purification: Crystallization or chromatography.

Introduction of Trifluoromethyl Group at Position 3:

The trifluoromethylation is performed using reagents like Togni’s reagent, trifluoromethyl iodide, or other electrophilic trifluoromethylating agents under basic or radical conditions.- Typical reagents: Sodium trifluoromethanesulfonate (Langlois reagent), copper catalysts, or hypervalent iodine reagents.

- Reaction conditions: Elevated temperatures (80-120°C), inert atmosphere, reaction times of 4-12 hours.

Hydroxylation at Position 3:

The hydroxyl group is introduced via reduction or hydroxylation of the trifluoromethylated intermediate, often employing catalytic hydrogenation or hydroxylation reagents under controlled conditions.

Data Table 1: Typical Laboratory Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Benzylation | Benzyl chloride, K2CO3 | DMF | RT to 50°C | 12-24 h | Nucleophilic substitution |

| Trifluoromethylation | Trifluoromethylating reagent (e.g., Togni’s reagent) | DCM or DMSO | 80-120°C | 4-12 h | Radical or electrophilic addition |

| Hydroxylation | Hydrogenation or hydroxylation reagent | Ethanol or acetic acid | RT to 50°C | 6-12 h | Selective hydroxylation |

Synthesis via Friedel-Crafts Acylation and Reduction

Another approach involves the formation of the piperidine ring through acylation of aromatic precursors, followed by reduction and functionalization:

- Step 1: Friedel-Crafts acylation of aromatic compounds with acyl chlorides to generate benzoyl derivatives.

- Step 2: Cyclization to form the piperidine ring.

- Step 3: Introduction of trifluoromethyl group at the 3-position via nucleophilic substitution or radical trifluoromethylation.

- Step 4: Hydroxylation at the 3-position to yield the final compound.

This method is more suitable for scale-up due to its robustness and use of common reagents.

Industrial Production Methods

Scale-Up Considerations

Industrial synthesis emphasizes cost-effectiveness, safety, and environmental impact. The typical process involves:

-

- 3-Hydroxy piperidine derivatives or related precursors.

- Benzyl chloride or benzyl alcohol derivatives.

- Trifluoromethylating agents such as trifluoromethyl iodide or hypervalent iodine reagents.

-

- Use of continuous flow reactors to control temperature and improve safety.

- Catalytic systems employing copper or nickel for trifluoromethylation.

- Solvent systems optimized for large-scale purification, such as ethyl acetate, dichloromethane, or toluene.

-

- Crystallization, distillation, or chromatography, scaled appropriately.

Example of a Large-Scale Synthesis Pathway

A typical industrial process involves:

- Preparation of N-benzyl-4-piperidone via benzylation of 4-piperidone derivatives.

- Trifluoromethylation using a copper-mediated process with trifluoromethyl iodide under controlled temperature.

- Hydroxylation at the 3-position via catalytic hydrogenation or hydroxylation with suitable reagents.

- Purification through crystallization or solvent extraction.

Reaction Pathways and Key Reagents

Summary of Key Data and Findings

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(trifluoromethyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl-3-(trifluoromethyl)piperidin-3-ol has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(trifluoromethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

Key Findings :

Analogues with Varied Functional Groups

Key Findings :

- The hydroxymethyl analogue’s –CH₂OH group improves aqueous solubility but reduces metabolic stability compared to –CF₃ .

- Stereochemical variations (e.g., (2R,3R)-configuration) can lead to differential receptor interactions, though enantiomeric differences in piperidin-3-ol derivatives are often less than 10-fold .

Analogues with Heterocyclic Modifications

Biological Activity

1-Benzyl-3-(trifluoromethyl)piperidin-3-ol is a synthetic compound characterized by a piperidine ring with a benzyl group and a trifluoromethyl substituent. Its molecular formula is C13H14F3N, and it has a molecular weight of approximately 259.27 g/mol. The unique structural features of this compound, particularly the trifluoromethyl group, enhance its electronic properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes involved in neurotransmitter systems. The trifluoromethyl group significantly increases the compound's binding affinity to these targets, suggesting potential pharmacological applications in treating neurological disorders such as depression and anxiety.

Pharmacological Properties

Research indicates that this compound may act as an inhibitor or modulator within biochemical pathways. Its ability to influence neurotransmitter activity positions it as a candidate for therapeutic development. Preliminary studies have shown that compounds with similar structures exhibit notable inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters .

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with trifluoromethyl group | Potential MAO inhibitor |

| (2R,3R)-1-Benzyl-2-(methyl)piperidin-3-ol | Piperidine ring with methyl substitution | Moderate MAO inhibition |

| (2R,3R)-1-Benzyl-2-(ethyl)piperidin-3-ol | Piperidine ring with ethyl substitution | Low MAO inhibition |

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds, providing insights into the biological activity of this compound:

- Monoamine Oxidase Inhibition : A study demonstrated that structurally similar piperidine derivatives exhibited IC50 values ranging from 21 nM to 46 nM against MAO-B, indicating strong inhibitory activity. The presence of electron-withdrawing groups like trifluoromethyl in this compound is hypothesized to enhance its efficacy against MAO enzymes .

- Neurotransmitter Modulation : Another research article highlighted the role of benzoylpiperidine derivatives in modulating neurotransmitter release, showing promising results in reducing symptoms associated with anxiety disorders. The presence of the trifluoromethyl group in this compound could similarly enhance its therapeutic profile by improving receptor binding .

Safety Profile

While exploring the biological activity, it is essential to consider the safety profile of this compound. Safety data indicates that compounds in this class may cause skin and eye irritation upon contact. Proper handling procedures should be followed to mitigate these risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.